molecular formula C12H17NO3 B6608540 tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate CAS No. 2166934-87-6

tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate

Cat. No.: B6608540
CAS No.: 2166934-87-6
M. Wt: 223.27 g/mol
InChI Key: YUFASBXYYUWQQD-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework provides a rigid and three-dimensional structure, which is beneficial for enhancing the binding affinity and selectivity of drug molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, the use of tert-butyl cyanoacetate and a suitable cyclizing agent can lead to the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

tert-Butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into binding pockets of proteins or enzymes, enhancing its binding affinity and selectivity. The cyano and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate is unique due to its combination of a cyano group and an oxaspiro moiety. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

tert-butyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-10(2,3)16-9(14)12(6-13)4-11(5-12)7-15-8-11/h4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFASBXYYUWQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2(C1)COC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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